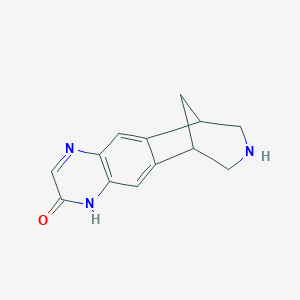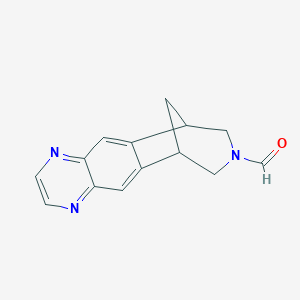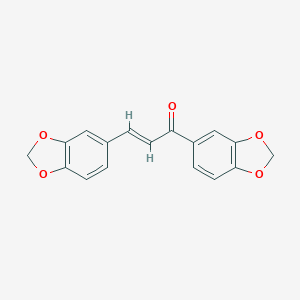
双(3,4-亚甲二氧基)查耳酮
概述
描述
(E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is responsible for their reactivity and biological properties. This compound, in particular, features two benzodioxole groups, which are known for their aromatic stability and potential biological activities.
科学研究应用
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in developing new therapeutic agents due to its biological activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Bis(3,4-methylenedioxy)chalcone, also known as (E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one or 2-Propen-1-one,1,3-bis(1,3-benzodioxol-5-yl)-, is primarily used in the study of amyloid diseases . These diseases include Alzheimer’s disease, type 2 diabetes, and Parkinson’s disease . The compound’s primary targets are therefore likely to be proteins or enzymes involved in the formation or degradation of amyloid plaques, which are characteristic of these diseases.
Mode of Action
Given its use in the study of amyloid diseases, it is likely that it interacts with its targets to inhibit the formation of amyloid plaques or promote their degradation
Biochemical Pathways
Chalcones, the class of compounds to which Bis(3,4-methylenedioxy)chalcone belongs, are the biogenetic precursors of flavonoids and isoflavonoids . These compounds are abundant in plants and have a wide range of biological activities. The affected pathways and their downstream effects are likely to be diverse and depend on the specific targets of the compound.
Pharmacokinetics
A related chalcone derivative showed a fast clearance rate in pharmacokinetics studies, displaying a biphasic pattern with t1/2(f) = 30 min ± 009 and t1/2(S) = 4 h 20 min ± 006 . In vivo single-photon emission computed tomography (SPECT) imaging in rabbits reiterated the pharmacokinetics data with initially high brain uptake followed by rapid washout .
Result of Action
The molecular and cellular effects of Bis(3,4-methylenedioxy)chalcone’s action are likely to be related to its role in the study of amyloid diseases. It may inhibit the formation of amyloid plaques or promote their degradation, thereby potentially alleviating the symptoms of these diseases .
生化分析
Biochemical Properties
Bis(3,4-methylenedioxy)chalcone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving both binding and modulation of enzymatic activity .
Cellular Effects
Bis(3,4-methylenedioxy)chalcone has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Bis(3,4-methylenedioxy)chalcone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Bis(3,4-methylenedioxy)chalcone can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Bis(3,4-methylenedioxy)chalcone vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Bis(3,4-methylenedioxy)chalcone is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Bis(3,4-methylenedioxy)chalcone is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Bis(3,4-methylenedioxy)chalcone and its effects on activity or function are complex. It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an acetophenone derivative and a benzaldehyde derivative in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for (E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
(E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzodioxole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions to introduce substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated alcohols or alkanes. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings.
相似化合物的比较
Similar Compounds
Chalcone: The parent compound of (E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one, known for its diverse biological activities.
Flavonoids: A class of compounds structurally related to chalcones, with various biological activities.
Coumarins: Another class of aromatic compounds with similar structural features and biological properties.
Uniqueness
(E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one is unique due to the presence of two benzodioxole groups, which confer additional stability and potential biological activities compared to other chalcones. This structural feature enhances its reactivity and binding affinity to biological targets, making it a promising candidate for further research and development .
属性
IUPAC Name |
(E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c18-13(12-3-6-15-17(8-12)22-10-20-15)4-1-11-2-5-14-16(7-11)21-9-19-14/h1-8H,9-10H2/b4-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVBIPGXQAUWBA-DAFODLJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76530-89-7 | |
| Record name | NSC162494 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162494 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B23927.png)
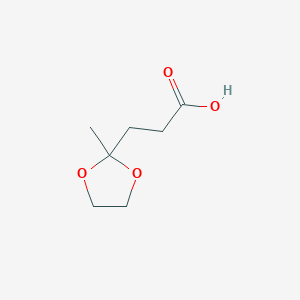
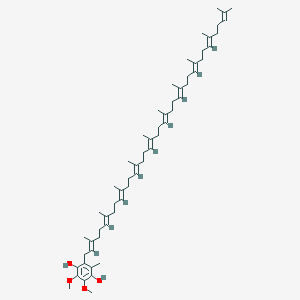
![1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione](/img/structure/B23939.png)
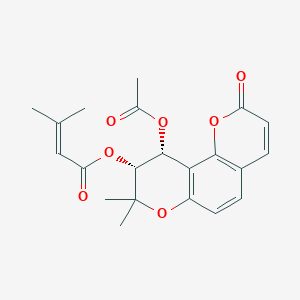
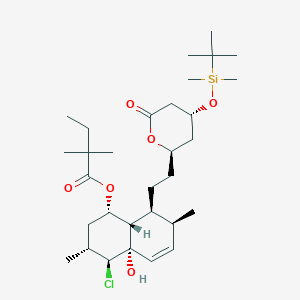


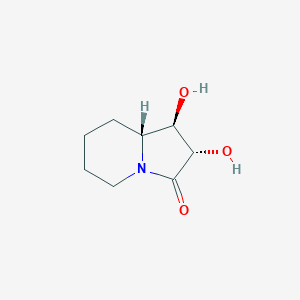
![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate](/img/structure/B23971.png)
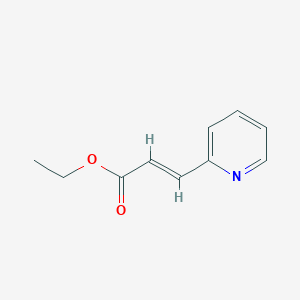
![1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B23979.png)
